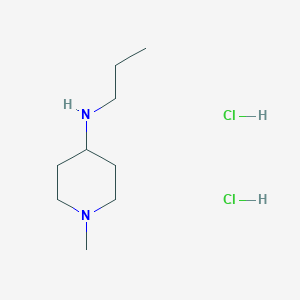

1-methyl-N-propylpiperidin-4-amine dihydrochloride

Description

1-Methyl-N-propylpiperidin-4-amine dihydrochloride (C₉H₂₂Cl₂N₂; molecular weight: 229.20 g/mol) is a piperidine-derived amine salt characterized by a methyl group at position 1 of the piperidine ring and a propylamine substituent at position 2. Its dihydrochloride form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research applications. The compound is synthesized via alkylation and subsequent salt formation, as inferred from analogous piperidine derivatives in the evidence .

Properties

IUPAC Name |

1-methyl-N-propylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-3-6-10-9-4-7-11(2)8-5-9;;/h9-10H,3-8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDYPMSFJTZXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(CC1)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-N-propylpiperidin-4-amine dihydrochloride involves several steps. One common method includes the alkylation of piperidine with propylamine, followed by methylation. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

1-Methyl-N-propylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-N-propylpiperidin-4-amine dihydrochloride is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-propylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. It primarily affects neurotransmitter pathways by binding to receptors and modulating their activity. This interaction can lead to various physiological effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations:

- Structural Variations : The target compound lacks aromatic substituents (e.g., nitrobenzyl in or pyrimidinyl in ), which simplifies its synthesis but may reduce receptor-binding specificity.

- Solubility : Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases. For example, berotralstat dihydrochloride () is soluble at pH ≤4, aligning with the target compound’s pH-dependent solubility .

Physicochemical and Pharmacokinetic Differences

- Stability: Dihydrochloride salts (two HCl molecules) are more hygroscopic and thermally stable than monohydrochlorides, as noted in .

- Bioavailability : Piperidine derivatives with bulky substituents (e.g., 3-nitrobenzyl in ) exhibit lower membrane permeability than the simpler 1-methyl-N-propyl variant.

Biological Activity

1-Methyl-N-propylpiperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with neurotransmitter receptors, particularly the histamine H3 receptor, and its implications in various therapeutic areas such as appetite regulation and neuropharmacology.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl and propyl group, which contributes to its unique biological properties. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for various experimental applications.

1-Methyl-N-propylpiperidin-4-amine dihydrochloride acts primarily as an antagonist at the histamine H3 receptor. This receptor is known to play a crucial role in modulating neurotransmitter release in the central nervous system. By blocking this receptor, the compound can influence several physiological processes, including:

- Appetite Regulation : Studies have shown that antagonism of the H3 receptor can lead to increased food intake in animal models, suggesting a potential application in treating obesity or appetite disorders .

- Cognitive Enhancement : Research indicates that H3 receptor antagonists may enhance cognitive functions by increasing the release of neurotransmitters like acetylcholine and norepinephrine .

In Vitro Studies

In vitro studies have demonstrated that 1-methyl-N-propylpiperidin-4-amine dihydrochloride exhibits significant affinity for the H3 receptor. For example, it has been reported to have a pA2 value of approximately 8.47, indicating high potency compared to other compounds in similar studies .

In Vivo Studies

In vivo experiments involving rodents have shown that administration of this compound can lead to notable changes in feeding behavior and neurotransmitter levels. Specifically, a study indicated that after five days of treatment, rats exhibited increased food intake alongside altered levels of histamine and noradrenaline in the brain .

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Appetite Stimulation : A study on ADS-003 (a related compound) provided insights into how H3 receptor antagonists can reduce food intake by altering neurotransmitter concentrations . This suggests that similar mechanisms may apply to 1-methyl-N-propylpiperidin-4-amine dihydrochloride.

- Cognitive Function : Another study investigated the effects of H3 receptor antagonists on cognitive performance in animal models. Results indicated improved memory retention and learning capabilities, suggesting a role for this compound in cognitive enhancement therapies .

Comparative Analysis

The following table summarizes the biological activities of 1-methyl-N-propylpiperidin-4-amine dihydrochloride compared to other known H3 receptor antagonists:

| Compound Name | pA2 Value | Effects on Appetite | Cognitive Enhancement |

|---|---|---|---|

| 1-Methyl-N-propylpiperidin-4-amine dihydrochloride | 8.47 | Increased | Yes |

| Ciproxifan | 8.67 | Moderate | Yes |

| ADS-003 | 7.79 | Decreased | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.